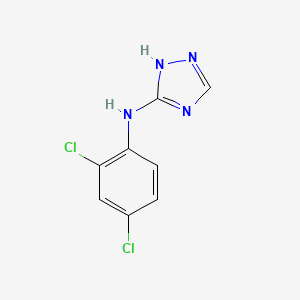![molecular formula C19H14ClNO3S2 B2699637 2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid CAS No. 304674-51-9](/img/structure/B2699637.png)
2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid is a thiazolidinone derivative that has piqued significant interest due to its diverse biological activities. It is recognized for its potent anti-inflammatory, antimicrobial, and anticancer properties.
作用機序
Target of Action
The primary targets of 2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid are the Lethal factor (Bacillus anthracis) and Low molecular weight phosphotyrosine protein phosphatase (Homo sapiens (Human)) . These targets play crucial roles in various biological processes, including signal transduction and enzymatic reactions .
Mode of Action
This compound: interacts with its targets by binding to their active sites, thereby inhibiting their function . This interaction results in changes in the targets’ activities, leading to alterations in the biological processes they are involved in .
Biochemical Pathways
The compound’s interaction with its targets affects various biochemical pathways. For instance, the inhibition of the Lethal factor (Bacillus anthracis) can impact the Bacillus anthracis infection pathway . Similarly, the inhibition of the Low molecular weight phosphotyrosine protein phosphatase can affect signal transduction pathways .
Result of Action
The molecular and cellular effects of This compound ’s action are the result of its interaction with its targets and the subsequent changes in the biochemical pathways they are involved in . These effects can include changes in cellular signaling, enzymatic activity, and other cellular functions .
準備方法
Synthetic Routes and Reaction Conditions
This compound is typically synthesized through a multi-step reaction sequence. Starting from 2-chlorobenzaldehyde and thiosemicarbazide, the formation of 2-chlorophenylmethylidene thiazolidinone is accomplished. This intermediate then undergoes condensation with 3-phenylpropanoic acid under specific conditions to yield the final product.
Conditions:
Solvent: Ethanol
Temperature: 60-80°C
Catalyst: Acidic catalysts such as hydrochloric acid
Industrial Production Methods
Industrial production of 2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid typically involves similar synthetic steps but on a larger scale, often employing automated reactors for precise temperature and pH control to maximize yield and purity.
化学反応の分析
Types of Reactions
This compound undergoes several types of reactions including:
Oxidation: Conversion to sulfoxides or sulfones under strong oxidizing conditions.
Reduction: Reduction to thiazolidines in the presence of reducing agents.
Substitution: Halogenation at the phenyl ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: N-bromosuccinimide for bromination.
Major Products Formed
Oxidation and reduction reactions lead to products such as thiazolidine derivatives, which may exhibit altered biological activities. Substitution reactions can introduce various functional groups to the phenyl ring, modulating the compound's chemical behavior.
科学的研究の応用
2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid has been extensively studied in:
Chemistry: As a precursor for synthesizing other biologically active compounds.
Biology: For studying enzyme inhibition and protein binding interactions.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent, showing promise in preclinical studies.
Industry: Utilized in the development of antimicrobial coatings and materials.
類似化合物との比較
Similar compounds include other thiazolidinone derivatives such as:
2-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid
2-[(5Z)-5-[(2-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid
Uniqueness: The presence of the 2-chlorophenyl group imparts distinct pharmacological properties and enhances its potential therapeutic efficacy compared to other derivatives.
That's a deep dive into this fascinating compound! Anything more you're curious about?
特性
IUPAC Name |
2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO3S2/c20-14-9-5-4-8-13(14)11-16-17(22)21(19(25)26-16)15(18(23)24)10-12-6-2-1-3-7-12/h1-9,11,15H,10H2,(H,23,24)/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRLNZRYWJYNAP-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)C(=CC3=CC=CC=C3Cl)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)/C(=C/C3=CC=CC=C3Cl)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-amino-N-[(4-methoxyphenyl)methyl]-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide](/img/structure/B2699561.png)
![N-[(furan-2-yl)methyl]-2,2-dimethyl-N-[(1H-pyrrol-3-yl)methyl]propanamide](/img/structure/B2699562.png)
![2-chloro-N-{3-[2-(dimethylamino)ethyl]-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl}propanamide](/img/structure/B2699565.png)

![2-(4-ethoxyphenyl)-4-(3-nitrobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2699570.png)

![8-{[benzyl(methyl)amino]methyl}-7-(2-methoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2699572.png)
![Methyl 2-({4-[(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]piperidine-1-carbothioyl}amino)benzoate](/img/structure/B2699573.png)
![N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2699574.png)

